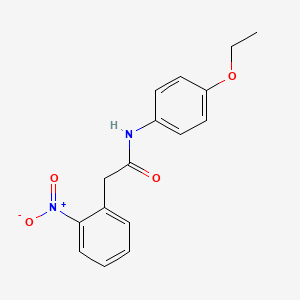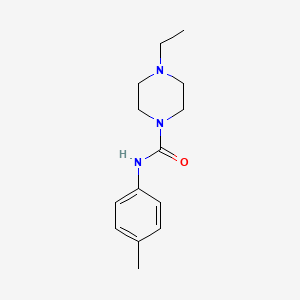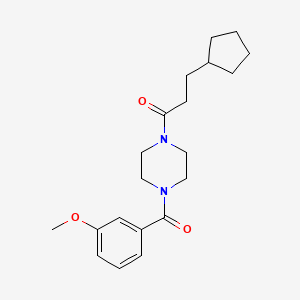![molecular formula C17H16N2O4 B5697683 methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)
methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate, commonly known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MABA belongs to the class of compounds known as benzamides, which are characterized by a benzene ring attached to an amide group.
Mécanisme D'action
The mechanism of action of MABA is not fully understood. However, it has been proposed that MABA may inhibit the activity of enzymes involved in DNA replication and protein synthesis, which are essential for the growth and survival of cancer cells and viruses. MABA may also disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
MABA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MABA has also been found to inhibit the expression of genes involved in inflammation, which may contribute to its anticancer and antiviral activity. In addition, MABA has been shown to have antioxidant activity and may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MABA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily assessed using various analytical techniques. MABA is also stable under a wide range of conditions, which makes it suitable for various biological assays. However, MABA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MABA has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the study of MABA. One area of research is the development of MABA analogs with improved potency and selectivity for specific targets. Another area of research is the evaluation of MABA in animal models to better understand its pharmacokinetics and toxicity profile. In addition, the potential use of MABA in combination with other anticancer, antiviral, or antibacterial agents should be explored. Finally, the development of novel drug delivery systems for MABA may enhance its therapeutic efficacy.
Méthodes De Synthèse
MABA can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 4-(chlorocarbonyl)phenylhydrazine to form the final product, MABA. The synthesis of MABA has been optimized to improve yield and purity, and various modifications to the reaction conditions have been reported in the literature.
Applications De Recherche Scientifique
MABA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activity. MABA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, MABA has been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-17(22)12-4-8-14(9-5-12)19-16(21)10-15(20)11-2-6-13(18)7-3-11/h2-9H,10,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZSTQARJEHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)




![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)



![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)